N-Methyl-3-pyridinamine

Catalog No.
S705695
CAS No.
18364-47-1
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-3-pyridinamine

CAS Number

18364-47-1

Product Name

N-Methyl-3-pyridinamine

IUPAC Name

N-methylpyridin-3-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-7-6-3-2-4-8-5-6/h2-5,7H,1H3

InChI Key

DBGFNLVRAFYZBI-UHFFFAOYSA-N

SMILES

CNC1=CN=CC=C1

Canonical SMILES

CNC1=CN=CC=C1

N-Methyl-3-pyridinamine is a chemical compound that can be found in various products and used in different fields . It’s structurally related to pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . These privileged scaffolds have played an intriguing role in a wide range of research topics .

    Pyridinium Ionic Liquids

    Pyridinium salts can be used to create ionic liquids, which have a variety of applications in green chemistry due to their low volatility and ability to dissolve a wide range of organic and inorganic materials .

    Anti-microbial Agents

    Pyridinium salts have been studied for their anti-microbial properties, making them potential candidates for the development of new antibiotics .

    Anti-cancer Agents

    Anti-malarial Agents

    Certain pyridinium salts have been found to inhibit the growth of malaria parasites, indicating their potential use in anti-malarial drugs .

    Materials Science

    Pyridinium salts can be used in the synthesis of various materials, including polymers and nanomaterials .

    Gene Delivery

    Pyridinium salts have been explored for their potential use in gene delivery for genetic therapy .

N-Methyl-3-pyridinamine is an organic compound with the molecular formula C₆H₈N₂ and a molecular weight of approximately 108.14 g/mol. It is characterized by a pyridine ring substituted with a methyl group and an amino group at the 3-position. This compound is also known for its basic properties due to the presence of the amino group, which can participate in various

, including:

  • Alkylation Reactions: The amino group can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions when appropriate catalysts are employed .
  • Demethylation: Under certain conditions, it can be demethylated to yield nicotinic acid and other methyl-pyridines .

Several methods have been reported for synthesizing N-Methyl-3-pyridinamine:

  • Methylation of 3-Aminopyridine: This method involves treating 3-aminopyridine with iodomethane, although yields may vary significantly (e.g., reported yields around 17%) .
  • Direct Alkylation: Utilizing alkyl halides in the presence of bases can lead to successful methylation of the amino group.
  • Catalytic Methods: Advanced synthetic routes may employ catalytic systems to enhance yields and selectivity .

N-Methyl-3-pyridinamine finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
  • Chemical Research: Used in studies exploring the reactivity of pyridine derivatives and their applications in organic synthesis.

Research into the interactions of N-Methyl-3-pyridinamine with biological systems has revealed its potential as a modulator of neurotransmitter activity. Studies indicate that this compound may interact with nicotinic acetylcholine receptors, influencing synaptic plasticity and neurotransmission . Additionally, its derivatives have been explored for their efficacy in various pharmacological contexts.

N-Methyl-3-pyridinamine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-AminopyridineContains an amino group at position 3Lacks methyl substitution at the nitrogen atom
N-MethylpyridiniumQuaternized form of pyridinePositively charged due to quaternization
2-MethylpyridinamineMethyl group at position 2Different position affects biological activity
4-AminopyridineAmino group at position 4Structural variation leads to different reactivity

N-Methyl-3-pyridinamine's unique substitution pattern allows it to exhibit distinct chemical and biological properties compared to these similar compounds. Its specific interactions with receptors and enzymes make it a subject of interest in pharmacological research.

XLogP3

0.8

UNII

33VNV59XC6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (33.33%): Combustible liquid [Warning Flammable liquids];
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18364-47-1

Wikipedia

N-methyl-3-pyridinamine

Dates

Modify: 2023-08-15

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